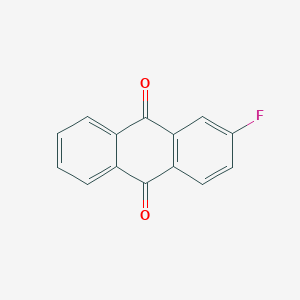

2-Fluoroanthracene-9,10-dione

Description

Anthracene-9,10-dione (anthraquinone) derivatives are a class of compounds widely studied for their diverse chemical and biological properties. Anthraquinones are characterized by a planar tricyclic aromatic system with ketone groups at positions 9 and 10. Substitutions at positions 1–8 significantly alter their electronic, steric, and pharmacological profiles. For example, hydroxyl, amino, and halogen substituents are common, impacting solubility, reactivity, and interactions with biological targets .

This article compares 2-Fluoroanthracene-9,10-dione with structurally similar anthraquinones, focusing on substituent effects, physicochemical properties, and bioactivity.

Properties

IUPAC Name |

2-fluoroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZBKGLFBCHVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972651 | |

| Record name | 2-Fluoroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-84-9 | |

| Record name | 2-Fluoro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9, 2-fluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Fluoroanthracene-9,10-dione can be achieved through several methods:

Oxidation of Anthracene: Anthracene obtained from coal tar can be oxidized to produce anthracene-9,10-dione, which can then be fluorinated at the 2-position.

Friedel-Crafts Reaction: This involves the reaction between phthalic anhydride and benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione.

Diels-Alder Reaction: This method uses a Diels-Alder reaction to form the anthracene-9,10-dione scaffold, followed by fluorination.

Industrial production methods typically involve large-scale oxidation and fluorination processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form more complex quinones.

Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products: The major products depend on the type of reaction.

Scientific Research Applications

Anticancer Applications

2-Fluoroanthracene-9,10-dione and its derivatives have been investigated for their anticancer properties. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for developing new cancer therapies.

Case Studies and Findings

- Cytotoxicity Evaluation : A study demonstrated that derivatives of anthracene-9,10-dione showed promising activity against human leukemia cell lines. Specifically, the 2-aza derivative was effective against HL-60 cells, indicating its potential as a chemotherapeutic agent .

- Mitoxantrone Analogues : Research on analogues of mitoxantrone (an established anticancer drug) revealed that certain disubstituted anthracene-9,10-diones inhibited pro-inflammatory cytokine production with lower cytotoxicity compared to mitoxantrone. This suggests that this compound could be further developed for therapeutic use .

Photomechanical Materials

The compound is also being explored as a synthetic intermediate for photomechanical materials. These materials can undergo mechanical changes in response to light stimuli.

Synthesis and Mechanochemical Properties

- Recent advancements in synthesis techniques have allowed for the efficient production of 1-fluoroanthracene-9,10-dione at room temperature using mechanochemical methods. This approach contrasts with traditional high-temperature methods and enhances the feasibility of using such compounds in practical applications .

Cellular Staining

Another emerging application of this compound is in cellular staining. Compounds derived from anthraquinone structures have shown utility in biological imaging.

Potential Uses

- The development of acetalanthraquinone derivatives has been linked to cellular staining applications. These compounds can selectively stain cellular components, which is crucial for various biological studies .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Fluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, altering their function.

Pathways Involved: The compound can affect oxidative stress pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

- Amino Derivatives: Mitoxantrone’s bis-aminoethyl groups enable DNA intercalation and topoisomerase II inhibition, critical for its antineoplastic activity .

- Fluorine vs. Azido : The azido group (N₃) in 2-azidoanthracene-9,10-dione introduces explosive reactivity, limiting its therapeutic use but enabling click chemistry applications .

Anticancer Activity

- Mitoxantrone: Used clinically for leukemia and prostate cancer, its bis-aminoethyl substituents facilitate DNA binding and reactive oxygen species (ROS) generation, inducing apoptosis .

- Emodin Derivatives : 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione (a methoxy/methyl-substituted analog) exhibits potent anticancer effects via ROS-mediated apoptosis in HCT116 cells .

- Amidoanthraquinones: 2,6-Disubstituted amido derivatives inhibit telomerase (IC₅₀: 4–11 µM), with -(CH₂)₂-piperidine side chains enhancing potency .

Pharmacokinetics and Bioavailability

- Citreorosein vs. Emodin : Adding a hydroxyl group reduces bioavailability (15.8% vs. emodin) due to increased polarity . Fluorine’s lipophilicity might enhance absorption relative to polar substituents.

- Mitoxantrone: Its hydrophilic substituents improve aqueous solubility, critical for intravenous administration .

Physicochemical Properties

| Property | This compound (Predicted) | 2,6-Dibromoanthracene-9,10-dione | Mitoxantrone |

|---|---|---|---|

| Solubility | Moderate (lipophilic) | Low (hydrophobic) | High (hydrophilic) |

| Electron Effects | Electron-withdrawing (σ = 0.06) | Electron-withdrawing (Br: σ = 0.26) | Electron-donating (NH₂) |

| Melting Point | Not available | Not available | 160–165°C (decomposes) |

Notes:

- Fluorine’s Hammett sigma value (σ = 0.06) indicates moderate electron withdrawal, altering redox potentials and π-stacking interactions compared to bromine (σ = 0.26) .

- Mitoxantrone’s hydroxyl and amino groups confer water solubility, contrasting with halogenated derivatives’ hydrophobicity .

Biological Activity

2-Fluoroanthracene-9,10-dione is a fluorinated derivative of anthracene-9,10-dione, a compound known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHF O

- CAS Number : 81-64-1

The introduction of a fluorine atom in the structure can significantly alter the compound's reactivity and biological properties compared to its non-fluorinated counterparts.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

-

Anticancer Activity :

- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it induces G2/M phase arrest in colorectal cancer (CRC) cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) production. This leads to apoptosis through mitochondrial pathways involving cytochrome C release and caspase activation .

- A study demonstrated that this compound effectively inhibited tumor growth in vivo, achieving a tumor suppression rate comparable to established chemotherapeutics like Taxol .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against various pathogens. Anthraquinones, including derivatives like this compound, have demonstrated potential as effective agents against bacterial infections due to their ability to disrupt bacterial cell membranes and inhibit DNA replication .

Anticancer Studies

A series of experiments have assessed the efficacy of this compound in different cancer models:

| Study | Cell Line | IC (μM) | Effect |

|---|---|---|---|

| Study A | HCT-116 CRC | 0.09 | Induces apoptosis via ROS |

| Study B | AGS Gastric | <0.07 | Inhibits proliferation significantly |

| Study C | NCI-N87 | 0.15 - 0.19 | Effective against gastric cancer |

These studies highlight the compound's potential as a lead structure for further drug development targeting various cancers.

Antimicrobial Studies

In vitro assays have shown that this compound possesses notable antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 μg/mL |

| S. aureus | 8 μg/mL |

| P. falciparum | IC = 0.36 μM |

These results suggest that the compound could serve as a template for developing new antimicrobial agents .

Safety and Toxicity Profile

Toxicity assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary studies indicate that this compound has a favorable safety profile with low toxicity observed in non-cancerous cell lines at therapeutic concentrations . However, further studies are necessary to fully understand its pharmacokinetics and long-term safety.

Q & A

Q. What are the optimized synthetic routes for 2-fluoroanthracene-9,10-dione to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves fluorination of anthracene-9,10-dione precursors. For example, halogen exchange reactions using fluorinating agents like KF or Selectfluor® under anhydrous conditions (e.g., DMF or DCM as solvents) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to remove unreacted starting materials and byproducts. Optimization should include monitoring reaction progress via TLC and confirming purity via HPLC (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For anthraquinone derivatives, decomposition typically occurs above 250°C .

- Structural Confirmation : NMR (¹H/¹³C/¹⁹F) and FT-IR spectroscopy validate fluorine substitution and quinone structure. For example, ¹⁹F NMR shows a singlet near -110 ppm for aromatic fluorine.

- Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis ensure molecular formula accuracy .

Q. How is this compound utilized as an intermediate in synthesizing complex organic molecules?

- Methodological Answer : The compound serves as a precursor for fluorinated dyes, pharmaceuticals, and ligands. For instance:

- Dye Synthesis : React with amines (e.g., hexylamine) in DMSO at 60°C to form amino-substituted anthraquinones, characterized by UV-Vis spectroscopy (λmax ~500 nm for quinoid transitions) .

- Pharmaceutical Derivatives : Coupling with acetamide groups via nucleophilic aromatic substitution (e.g., using Pd catalysts) yields potential anticancer agents .

Advanced Research Questions

Q. What DNA-binding mechanisms are exhibited by this compound derivatives, and how do substituent positions affect intercalation?

- Methodological Answer :

- Intercalation Studies : Use thermal denaturation (ΔTm measurements) and ethidium bromide displacement assays to quantify DNA affinity. For 2,6-disubstituted derivatives, threading intercalation (side chains in both DNA grooves) is dominant, as shown via stopped-flow kinetics and salt-concentration-dependent binding constants .

- Substituent Effects : Fluorine at position 2 may enhance hydrophobic interactions with DNA base pairs, while bulky substituents reduce association rates (kon ~10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) .

Q. How do solvent polarity and nucleophile strength influence the reaction kinetics of this compound in substitution reactions?

- Methodological Answer :

- Kinetic Analysis : Conduct pseudo-first-order experiments in solvents like DMSO (polar aprotic) vs. THF (non-polar). Monitor reaction progress via UV-Vis spectroscopy (quinone absorbance at 400–450 nm). Second-order kinetics are typical in polar solvents due to stabilized transition states.

- Nucleophile Impact : Strong nucleophiles (e.g., morpholine) accelerate substitution rates, with activation energies (Ea) ~50–70 kJ/mol, calculated via Arrhenius plots .

Q. What environmental degradation pathways are observed for this compound in atmospheric particulate matter (PM2.5)?

- Methodological Answer :

- Oxidative Degradation : Analyze PM2.5 samples using GC-MS post-fog events. Oxy-PAH derivatives (e.g., 2-methylanthracene-9,10-dione) form via hydroxyl radical (•OH) attack, with concentrations increasing by 20–30% post-fog due to humidity-driven oxidation .

- Photodegradation : Exclude light during storage; monitor degradation via HPLC to prevent quinone ring cleavage.

Q. Can this compound act as a fluorescent probe, and how do its photophysical properties compare to non-fluorinated analogs?

- Methodological Answer :

- Fluorescence Characterization : Measure quantum yield (Φ) in ethanol using a fluorimeter. Fluorination typically red-shifts emission (λem ~550 nm) and enhances photostability vs. non-fluorinated analogs (Φ increase by ~15%) .

- Biological Imaging : Test in cell cultures (e.g., HeLa cells) with confocal microscopy. Optimize probe concentration (1–10 µM) to avoid self-quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.